2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid
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Overview
Description
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method includes the reaction of cyclopentane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic effects due to the presence of fluorine, which can enhance the metabolic stability of drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14F2O2 |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,7(12)13)6-3-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
PSEYFUNCMPQLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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